molecular formula C6H5N3O B1603852 1H-Pyrazolo[4,3-B]pyridin-5-OL CAS No. 52090-73-0

1H-Pyrazolo[4,3-B]pyridin-5-OL

Cat. No. B1603852
CAS RN: 52090-73-0
M. Wt: 135.12 g/mol
InChI Key: JKASUHLBAQPJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-B]pyridin-5-OL is a chemical compound used in the synthesis of effective VEGFR-2 inhibitors . It is also a reagent for the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves various methods. One approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a pyrazolopyridine system . The structure is assembled according to the method used in the synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are systematized according to the method used to assemble the pyrazolopyridine system . The reactions involve a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, including 1H-Pyrazolo[4,3-b]pyridin-5-ol, have been extensively studied for their synthesis methods and biomedical applications. These compounds have shown potential in drug discovery, owing to their ability to interact with various biological targets. For instance, they have been synthesized through different synthetic routes from pyrazole or pyridine precursors and found applications in kinase inhibition, which is crucial in cancer drug development (Donaire-Arias et al., 2022).

Development of Kinase-Focused Libraries

The scaffold of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to this compound, has been utilized to develop libraries for screening against kinases. These libraries aid in the discovery of new cancer therapeutics by targeting ATP competitive binding sites on kinase enzymes (Smyth et al., 2010).

Antioxidant Potential

Compounds derived from this compound have been evaluated for their antioxidant activities. Novel heterocyclic compounds incorporating pyrazole, thiazole, and pyridine moieties showed promising antioxidant activities in DPPH scavenging assays. This indicates their potential utility in developing treatments for oxidative stress-related diseases (Kaddouri et al., 2020).

Antileishmanial Activity

Research on substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates has shown significant antileishmanial activity against Leishmania amazonensis promastigotes. These findings highlight the potential of this compound derivatives in the treatment of leishmaniasis, a parasitic disease (Medeiros et al., 2017).

Safety and Hazards

While specific safety and hazards information for 1H-Pyrazolo[4,3-B]pyridin-5-OL is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and development of 1H-Pyrazolo[4,3-B]pyridin-5-OL could involve the exploration of new synthetic strategies and approaches . There is also potential for further exploration of its use in the synthesis of potent and selective BCL-2 inhibitors .

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[4,3-B]pyridin-5-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thus blocking cell cycle progression . Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . It also affects gene expression by altering the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and influencing the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, it inhibits the activity of CDKs by binding to their active site, preventing substrate interaction and blocking cell cycle progression . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions result in the compound’s diverse biological effects, including its anti-cancer and anti-inflammatory activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for achieving the desired biological effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body and influence its bioavailability and pharmacokinetics . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . For example, it may be transported across cell membranes by organic anion transporters or bound to plasma proteins for systemic distribution . These transport and distribution mechanisms influence the compound’s localization, accumulation, and overall biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, this compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-4-5(8-6)3-7-9-4/h1-3H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASUHLBAQPJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609783
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52090-73-0
Record name 1,4-Dihydro-5H-pyrazolo[4,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H-pyrazolo[4,3-b]pyridin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-B]pyridin-5-OL
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-B]pyridin-5-OL
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[4,3-B]pyridin-5-OL
Reactant of Route 4
Reactant of Route 4
1H-Pyrazolo[4,3-B]pyridin-5-OL
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[4,3-B]pyridin-5-OL
Reactant of Route 6
1H-Pyrazolo[4,3-B]pyridin-5-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.